2-(Azetidin-3-ylsulfanyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyridine |
InChI |
InChI=1S/C8H10N2S/c1-2-4-10-8(3-1)11-7-5-9-6-7/h1-4,7,9H,5-6H2 |
InChI Key |
IIUSWYQEIZHMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Azetidin 3 Ylsulfanyl Pyridine
Retrosynthetic Analysis of the 2-(Azetidin-3-ylsulfanyl)pyridine Scaffold
A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the C-S bond. This bond can be formed through either a nucleophilic aromatic substitution (SNAr) pathway or a transition-metal-catalyzed cross-coupling reaction. This disconnection strategy leads to two key precursors: a 3-mercaptoazetidine derivative (or its synthetic equivalent) and a suitably activated 2-substituted pyridine (B92270).
Figure 1: Retrosynthetic Disconnection of this compound
In this retrosynthetic scheme, "X" on the pyridine ring represents a leaving group suitable for nucleophilic aromatic substitution or a halide for cross-coupling reactions.
Further disconnection of the 3-mercaptoazetidine precursor points towards a protected 3-hydroxyazetidine or a related functionalized azetidine (B1206935) that can be converted to the thiol. The 2-substituted pyridine precursor is typically a 2-halopyridine, which is commercially available or can be synthesized through various methods.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks: the substituted azetidine and the activated pyridine derivative.
Synthesis of Substituted Azetidine Precursors
The synthesis of substituted azetidines, particularly those with functionality at the 3-position, can be challenging due to ring strain. However, several methods have been developed. organic-chemistry.org One common approach involves the cyclization of γ-amino alcohols or their derivatives. organic-chemistry.org For the specific synthesis of a 3-thioazetidine derivative, a protected 3-hydroxyazetidine is a common intermediate. The hydroxyl group can be converted to a better leaving group, such as a mesylate or tosylate, which is then displaced by a sulfur nucleophile. nih.gov
Another strategy involves the use of N-Boc-3-iodoazetidine as a versatile precursor, which can undergo lithiation and subsequent reaction with electrophiles to introduce various functionalities at the C3 position. acs.org The synthesis of N-acyl azetidines has also been explored, with studies showing that the substitution at the C3 position can modulate the reactivity of the molecule. nih.gov
Synthesis of Halopyridine and Related Pyridine Derivatives
2-Halopyridines are common precursors for the synthesis of 2-substituted pyridines. researchgate.net These can be prepared through several methods, including the diazotization of 2-aminopyridines followed by a Sandmeyer-type reaction. Alternatively, pyridine N-oxides can be converted to 2-halopyridines using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). semanticscholar.orgnih.gov The direct halogenation of pyridine is generally not regioselective for the 2-position.
The reactivity of halopyridines in subsequent reactions is influenced by the nature of the halogen, with the order of reactivity typically being F > Cl > Br > I for nucleophilic aromatic substitution. sci-hub.seacs.org For cross-coupling reactions, the reactivity order is generally I > Br > Cl. acs.org
C-S Bond Formation Methodologies
The crucial step in the synthesis of this compound is the formation of the carbon-sulfur bond between the azetidine and pyridine rings. This can be achieved through two primary methodologies: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a widely used method for forming C-S bonds with electron-deficient aromatic rings like pyridine. sci-hub.sechemrxiv.org In this approach, a 2-halopyridine, particularly a 2-fluoropyridine (B1216828) or 2-chloropyridine, reacts with a sulfur nucleophile, in this case, the 3-thioazetidine derivative. The reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate.
The efficiency of the SNAr reaction can be influenced by several factors, including the nature of the leaving group on the pyridine ring, the solvent, the base used, and the reaction temperature. sci-hub.sechemrxiv.org Microwave irradiation has been shown to significantly accelerate these reactions. sci-hub.se While SNAr is a powerful tool, it can sometimes require harsh conditions, and the reactivity can be dependent on the electronic properties of the pyridine ring. chemrxiv.org
Table 1: Representative Conditions for SNAr Reactions of 2-Halopyridines with Thiols
| Halopyridine | Thiol | Base | Solvent | Temperature | Yield | Reference |
| 2-Fluoropyridine | Aryl/Alkyl Thiol | K₂CO₃ | DMF | 80 °C | Good | acs.org |
| 2-Chloropyridine | Thiophenol | NaH | DMF | RT to 100°C | High | chemrxiv.org |
| 2-Bromopyridine | Thiophenol | - | Water | Reflux | Good | researchgate.net |
| 2-Iodopyridine | Phenylthiolate | - | HMPA/NMP | ~100 °C (MW) | Quantitative | sci-hub.se |
This table presents a selection of conditions and should be adapted for the specific azetidine thiol substrate.
Coupling Reactions (e.g., Thiol-Halide Coupling, Cross-Coupling Variants)
Transition-metal-catalyzed cross-coupling reactions provide an alternative and often milder route to C-S bond formation. nih.gov These reactions typically involve a palladium, copper, or nickel catalyst to couple a thiol with a halide or pseudohalide. nih.govuu.nlresearchgate.netresearchgate.net
Copper-catalyzed couplings, often referred to as Ullmann-type reactions, are particularly common for C-S bond formation. uu.nl These reactions can often be performed under ligand-free conditions. uu.nl Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination adapted for thiols, offer high efficiency and broad substrate scope. nih.gov Nickel-catalyzed couplings have also emerged as a powerful tool for constructing C-S bonds. researchgate.net
More recently, visible-light-promoted, catalyst-free C-S cross-coupling reactions have been developed, offering a greener and milder alternative to traditional methods. nih.govnih.gov
Table 2: Examples of Metal-Catalyzed C-S Coupling Reactions
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Conditions | Reference |
| CuI (ligand-free) | Aryl Iodide | Thiophenol | K₂CO₃/NEt₃ | NMP/DMF | 80-110 °C | uu.nl |
| Pd(OAc)₂/dppf | Aryl Bromide | Thiol | K₃PO₄ | Toluene | 100 °C | nih.gov |
| NiCl₂(PPh₃)₂ | Aryl Chloride | Thiol | NaOtBu | Toluene | 110 °C | researchgate.net |
| Visible Light (catalyst-free) | Aryl Halide | Thiol | K₂CO₃ | DMSO | RT | nih.govnih.gov |
This table provides a general overview of catalyst systems that could be applied to the synthesis of this compound.
Alternative Synthetic Routes (e.g., via Sulfenylation, Thioacetal Chemistry)
No specific information regarding alternative synthetic routes, such as direct sulfenylation of an azetidine precursor with a pyridine-based sulfenylating agent or pathways involving thioacetal chemistry to construct the this compound scaffold, has been reported in the public domain. General methods for sulfenylation and thioacetal formation exist but their application to this specific target molecule is not documented.
Optimization of Reaction Conditions and Yield Enhancement
There is no published research detailing the optimization of reaction conditions for the synthesis of this compound. Therefore, data on how different parameters affect the reaction's efficiency and yield are unavailable.
Solvent Effects and Temperature Optimization
Specific studies on the impact of different solvents or temperature profiles on the synthesis of this compound have not been found. While general principles of chemical synthesis suggest that solvents like DMF, DMSO, or alcohols could be employed at various temperatures to facilitate the likely nucleophilic substitution, no empirical data has been published for this compound.
Table 1: Hypothetical Solvent and Temperature Screening (Illustrative Only) No actual data is available. This table is a template illustrating the type of data that would be necessary to discuss solvent and temperature effects.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | 12 | N/A |
| 2 | Acetonitrile | Reflux | 12 | N/A |
| 3 | Ethanol | Reflux | 24 | N/A |
Catalyst Selection and Ligand Design for Enhanced Efficiency
There is no information on the use of catalysts or specialized ligands to improve the synthesis of this compound. While some carbon-sulfur bond-forming reactions benefit from transition metal catalysis (e.g., palladium or copper-catalyzed cross-coupling), no such methods have been documented for this specific molecule.
Green Chemistry Approaches in this compound Synthesis
While the pharmaceutical and chemical industries are increasingly adopting green chemistry principles—such as using safer solvents (like water or ethanol), reducing energy consumption, and minimizing waste—no literature specifically describes the application of these principles to the synthesis of this compound. General green approaches for pyridine derivative synthesis, including microwave-assisted reactions and the use of eco-friendly catalysts, have been reviewed in broader contexts, but not for this particular compound.
In-Depth Spectroscopic Analysis of this compound Remains Elusive Despite Extensive Research
A comprehensive investigation into the advanced spectroscopic and structural characterization of the chemical compound this compound has revealed a significant lack of publicly available, detailed experimental data. Despite a thorough search of scientific literature, patent databases, and chemical supplier information, specific data sets for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy for this particular compound could not be located.
The planned article, intended to provide a detailed analysis based on the outline "Advanced Spectroscopic and Structural Characterization Techniques for this compound and its Derivatives," cannot be generated at this time due to the absence of the foundational research findings. The search encompassed targeted queries for one- and two-dimensional NMR data (¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY), high-resolution and tandem mass spectrometry (HRMS, MS/MS) for exact mass and fragmentation patterns, and vibrational spectroscopy (IR, Raman) for functional group identification.
While general information on the spectroscopic properties of pyridine derivatives, thioethers, and azetidine-containing compounds is available, this information is not specific enough to construct a scientifically accurate and detailed profile of this compound. The creation of the requested data tables and in-depth discussion of research findings for each subsection of the proposed article outline is therefore not possible.
The investigation included searches for the synthesis and characterization of this compound and its close analogs, as well as computational studies that might predict its spectroscopic properties. However, these efforts did not yield the specific experimental data necessary to fulfill the requirements of the requested article.
Further research, including the de novo synthesis and spectroscopic analysis of this compound, would be required to generate the data needed for the comprehensive article as outlined. At present, the scientific community has not published this specific information in accessible formats.
Advanced Spectroscopic and Structural Characterization Techniques for 2 Azetidin 3 Ylsulfanyl Pyridine and Its Derivatives
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method could provide invaluable information about the molecular conformation of 2-(Azetidin-3-ylsulfanyl)pyridine, including bond lengths, bond angles, and torsional angles. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state architecture.
Should single crystals of this compound or its derivatives be successfully grown and analyzed, the resulting crystallographic data would typically be presented in a table format, as shown in the hypothetical example below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.7 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1100.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (If Chiral Derivatives are Studied)
The azetidine (B1206935) ring in this compound contains a stereocenter at the C3 position. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in determining the absolute configuration of chiral molecules.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, providing information about the electronic transitions within the chiral molecule. VCD, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, offering insights into the vibrational modes of the molecule. By comparing experimentally obtained ECD and VCD spectra with those predicted from quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be unambiguously assigned.
If chiral derivatives of this compound were to be synthesized and studied, the chiroptical data could be summarized as follows in a hypothetical data table.
Hypothetical Chiroptical Data for (R)-2-(Azetidin-3-ylsulfanyl)pyridine
| Technique | Wavelength/Wavenumber (nm/cm⁻¹) | Cotton Effect (Δε) |
|---|---|---|
| ECD | 265 | +2.5 |
| ECD | 230 | -1.8 |
| VCD | 1450 | +0.8 x 10⁻⁴ |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Computational and Theoretical Chemistry Studies on 2 Azetidin 3 Ylsulfanyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electron distribution and energy of a molecule. These calculations are instrumental in predicting a molecule's stability, reactivity, and various other chemical properties.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the minimum energy conformation on the potential energy surface. For 2-(Azetidin-3-ylsulfanyl)pyridine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be employed to predict its structural parameters. ias.ac.in
The optimized geometry reveals key bond lengths and angles. The pyridine (B92270) ring is expected to be planar, while the azetidine (B1206935) ring will exhibit a characteristic puckered conformation. nih.govrsc.org The sulfur atom acts as a flexible linker between these two ring systems.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C(pyridine)-S | 1.78 |
| Bond Length (Å) | S-C(azetidine) | 1.85 |
| Bond Length (Å) | N(pyridine)=C | 1.34 |
| Bond Length (Å) | C(azetidine)-N | 1.47 |
| Bond Angle (°) | C(pyridine)-S-C(azetidine) | 102.5 |
| Dihedral Angle (°) | Pyridine Ring Puckering | ~0 |
| Dihedral Angle (°) | Azetidine Ring Puckering | ~25 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. aip.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aip.org A smaller gap suggests a more reactive molecule.
For this compound, the electron-rich azetidine and sulfur components are expected to contribute significantly to the HOMO, while the electron-deficient pyridine ring will largely define the LUMO. researchgate.net This intramolecular charge transfer character is typical for such substituted pyridines. aip.org
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.05 |
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an EPS map, red typically indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential).
For this compound, the EPS map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack or hydrogen bonding. nih.gov The sulfur atom and the nitrogen of the azetidine ring would also exhibit some negative potential due to their lone pairs of electrons. Conversely, the hydrogen atoms, particularly the one attached to the azetidine nitrogen, would show a positive potential.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification and interpretation of experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound would be distinct for the pyridine and azetidine rings.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine H-3 | 7.10 | 121.5 |
| Pyridine H-4 | 7.55 | 136.0 |
| Pyridine H-5 | 7.00 | 119.8 |
| Pyridine H-6 | 8.45 | 149.5 |
| Azetidine CH | 4.05 | 38.0 |
| Azetidine CH₂ | 3.70 | 55.0 |
| Azetidine NH | 2.50 | - |
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. acs.org These calculations help in assigning the various peaks in an experimental spectrum to specific molecular vibrations, such as stretching and bending of bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (Azetidine) | 3350 |
| C-H stretch (Pyridine) | 3050 |
| C=N stretch (Pyridine) | 1590 |
| C=C stretch (Pyridine) | 1570, 1465, 1430 |
| N-H bend (Azetidine) | 1480 |
| C-S stretch | 750 |
Docking Studies and Ligand-Target Interactions (Theoretical Models)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. irjweb.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a hypothetical docking study, this compound could be docked into the active site of a protein kinase, a common target for drugs containing pyridine and azetidine motifs. The pyridine ring could form key hydrogen bonds with the hinge region of the kinase, a common binding mode for kinase inhibitors. The azetidine ring, with its potential for substitution, could be directed towards a solvent-exposed region, offering a vector for further chemical modification to improve potency and selectivity. enamine.net The sulfur linker would provide the necessary flexibility for the molecule to adopt an optimal binding conformation.
| Interaction Type | Ligand Moiety | Hypothetical Protein Residue |
|---|---|---|
| Hydrogen Bond | Pyridine Nitrogen | Backbone NH of a hinge region amino acid (e.g., Cysteine) |
| Hydrogen Bond | Azetidine NH | Side chain of an acidic residue (e.g., Aspartate) |
| Hydrophobic Interaction | Pyridine Ring | Hydrophobic pocket with residues like Leucine, Valine |
| van der Waals Interaction | Azetidine Ring | Gatekeeper residue (e.g., Threonine) |
Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 3 Ylsulfanyl Pyridine
Oxidation Reactions of the Thioether Moiety
The thioether linkage in 2-(Azetidin-3-ylsulfanyl)pyridine is expected to be a primary site of reactivity, particularly towards oxidation. The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone.
The oxidation of sulfides to sulfoxides is a common and well-studied transformation in organic chemistry. nih.govmdpi.com For this compound, this initial oxidation would yield 2-(azetidin-3-ylsulfinyl)pyridine. Further oxidation of the sulfoxide would then lead to the formation of 2-(azetidin-3-ylsulfonyl)pyridine.
A variety of oxidizing agents can be employed for these transformations. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgorganic-chemistry.org For the selective oxidation to the sulfoxide, milder oxidizing agents are typically used. For instance, hydrogen peroxide in the presence of a catalyst or under controlled temperature conditions is often effective. nih.gov More potent oxidizing agents or harsher reaction conditions will generally lead to the formation of the sulfone. organic-chemistry.org
Table 1: Expected Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Expected Product |
| This compound | Mild (e.g., H₂O₂, rt) | 2-(Azetidin-3-ylsulfinyl)pyridine |
| This compound | Strong (e.g., KMnO₄) | 2-(Azetidin-3-ylsulfonyl)pyridine |
| 2-(Azetidin-3-ylsulfinyl)pyridine | Various Oxidants | 2-(Azetidin-3-ylsulfonyl)pyridine |
The mechanism of sulfide (B99878) oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.govresearchgate.net In the case of hydrogen peroxide, the reaction can be catalyzed by acids or metal complexes. The proposed mechanism for the oxidation of a sulfide to a sulfone with hydrogen peroxide often proceeds in two steps. sci-hub.se First, the sulfide attacks one of the oxygen atoms of hydrogen peroxide to form the sulfoxide and water. In the second step, the sulfoxide is further oxidized by another molecule of hydrogen peroxide to yield the sulfone.
The selectivity for sulfoxide versus sulfone can be controlled by factors such as the stoichiometry of the oxidant, reaction temperature, and the nature of the catalyst. mdpi.comorganic-chemistry.org For instance, using one equivalent of the oxidizing agent under mild conditions favors the formation of the sulfoxide.
Nucleophilic and Electrophilic Reactivity at Pyridine (B92270) and Azetidine (B1206935) Rings
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards nucleophilic and electrophilic reagents. The azetidine ring, being a strained four-membered heterocycle, also possesses unique reactivity.
Nucleophilic Aromatic Substitution (SNA_r_): The pyridine ring, particularly with an electron-withdrawing substituent like the azetidinyl-sulfanyl group, is susceptible to nucleophilic aromatic substitution. chemrxiv.orgirjms.comscispace.com Nucleophiles are expected to attack the positions ortho and para to the nitrogen atom (positions 2 and 4). Since the thioether group is at the 2-position, nucleophilic attack would likely occur at the 4- and 6-positions. The ease of substitution is enhanced by the presence of a good leaving group, although direct displacement of the azetidinyl-sulfanyl group would be challenging.
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. rsc.orgyoutube.com When such reactions do occur, they typically proceed at the 3- and 5-positions. In the case of this compound, electrophilic attack would be expected to occur primarily at the 5-position, and to a lesser extent, the 3-position. The thioether group is an ortho-, para-director, which would further favor substitution at the 3- and 5-positions.
Azetidine Ring Reactivity: The azetidine ring is a strained four-membered heterocycle and can undergo ring-opening reactions under certain conditions, often catalyzed by acids or in the presence of strong electrophiles. magtech.com.cnyoutube.comrsc.org The nitrogen atom of the azetidine is nucleophilic and can react with electrophiles such as alkyl halides or acylating agents. youtube.com Ring-opening reactions typically involve the cleavage of a C-N bond and are driven by the release of ring strain. magtech.com.cnrsc.org
Acid-Base Properties and Protonation States
The this compound molecule has two basic nitrogen atoms: the pyridine nitrogen and the azetidine nitrogen. The pyridine nitrogen is weakly basic due to the sp² hybridization of the nitrogen and the aromaticity of the ring. The pKa of the pyridinium (B92312) ion is approximately 5.2. organicchemistrydata.org The azetidine nitrogen is a secondary amine and is more basic than the pyridine nitrogen. The pKa of a protonated azetidine (azetidinium ion) is typically higher than that of pyridine. researchgate.net
The thioether sulfur atom is generally not considered basic. The protonation state of the molecule will therefore depend on the pH of the solution. In strongly acidic conditions, both nitrogen atoms will be protonated. In moderately acidic to neutral conditions, the azetidine nitrogen will be preferentially protonated.
Table 2: Estimated pKa Values for Protonated Sites
| Functional Group | Estimated pKa |
| Pyridinium | ~5.2 organicchemistrydata.org |
| Azetidinium | ~8-9 |
Note: The pKa of the azetidinium moiety is an estimation based on typical values for secondary amines in a four-membered ring.
Coordination Chemistry: Metal Complexation Studies
The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The pyridine nitrogen, the azetidine nitrogen, and the thioether sulfur can all potentially bind to a metal center.
Based on the chemistry of analogous ligands, this compound can act as a versatile ligand. nsf.govwikipedia.orgresearchgate.net The pyridine nitrogen and the thioether sulfur can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This N,S-chelation is a common binding mode for 2-thiopyridine derivatives. rsc.org
Furthermore, the azetidine nitrogen can also participate in coordination, potentially leading to a tridentate N,N',S-coordination mode, although this would likely involve the formation of a larger and potentially less stable chelate ring. The specific binding mode will depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. nih.govnih.gov
Table 3: Potential Coordination Modes
| Donor Atoms | Chelate Ring Size | Description |
| Pyridine-N, Thioether-S | 5-membered | Common bidentate chelation for 2-thiopyridines. |
| Pyridine-N, Azetidine-N | 7-membered | Possible bidentate chelation, though less common. |
| Pyridine-N, Thioether-S, Azetidine-N | 5- and 7-membered | Potential tridentate coordination. |
Synthesis and Characterization of Metal Complexes
There is no available scientific literature describing the synthesis or characterization of metal complexes involving this compound as a ligand. Research in the broader field of coordination chemistry has extensively studied metal complexes of various pyridine derivatives. semanticscholar.orgjscimedcentral.com These studies often involve the synthesis of complexes with transition metals such as copper, nickel, iron, and cobalt, and employ techniques like single-crystal X-ray diffraction, NMR spectroscopy, and UV-Vis spectroscopy for characterization. Current time information in Smith County, US.mdpi.comsemanticscholar.org However, no such studies have been published for the specific compound .
Data on Metal Complexes of this compound:
No data available.
Reaction Kinetics and Thermodynamic Studies of Transformations involving this compound
A thorough search of the scientific literature did not yield any studies on the reaction kinetics or thermodynamics of chemical transformations involving this compound. Mechanistic investigations, including the determination of rate constants, activation energies, and other thermodynamic parameters, are crucial for understanding the reactivity of a compound. While general principles of reaction kinetics for pyridine derivatives have been explored in various contexts, such as in the Menshutkin reaction, specific data for this compound is absent from the current body of scientific knowledge. d-nb.infogoogle.com
Kinetic and Thermodynamic Data for this compound:
No data available.
Structure Activity Relationship Sar Studies on 2 Azetidin 3 Ylsulfanyl Pyridine Derivatives
Design and Synthesis of Analogs with Modifications on the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated heterocycle, is a valuable pharmacophore in medicinal chemistry. Its functionalization can significantly impact the physicochemical properties and biological activity of a molecule. researchgate.net In the context of 2-(azetidin-3-ylsulfanyl)pyridine, modifications to the azetidine ring could involve the introduction of substituents at the 1-position (the nitrogen atom) or the 2- and 4-positions.
While direct SAR studies on this compound analogs with modified azetidine rings are not extensively reported, general principles from other azetidine-containing compounds suggest potential strategies. For instance, N-alkylation or N-acylation of the azetidine nitrogen can alter the molecule's polarity, basicity, and ability to form hydrogen bonds. Such modifications have been shown to influence the pharmacological profile of various azetidine-based compounds. researchgate.net
The synthesis of such analogs would likely involve the preparation of appropriately substituted azetidine-3-thiols or their precursors, followed by coupling with a suitable pyridine (B92270) derivative. The lack of specific published research in this area highlights a significant opportunity for future investigation.
Design and Synthesis of Analogs with Modifications on the Pyridine Ring
The pyridine ring is a common motif in a vast array of pharmaceuticals, and its substitution patterns are well-known to modulate biological activity. nih.govnih.gov For this compound derivatives, modifications to the pyridine ring could involve the introduction of various substituents at positions 3, 4, 5, or 6.
A review of SAR studies on other pyridine derivatives indicates that the electronic and steric properties of substituents can have a profound effect on activity. nih.gov For example, the introduction of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogens, nitro) can alter the pKa of the pyridine nitrogen and its ability to engage in hydrogen bonding or other interactions with a biological target. nih.govnih.gov
The synthesis of such analogs could be achieved through the reaction of azetidine-3-thiol (B3187875) with a range of substituted 2-halopyridines. While general strategies for the synthesis of substituted pyridines are well-established, their specific application to create a library of this compound analogs for SAR studies has not been detailed in the available literature.
Design and Synthesis of Analogs with Modifications at the Sulfur Linker
The sulfur atom in this compound serves as a flexible linker between the azetidine and pyridine rings. Modifications at this position could include oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This would significantly alter the polarity, geometry, and hydrogen bond accepting capability of the linker.
Research on other thioether-containing bioactive molecules has shown that oxidation to the corresponding sulfoxides or sulfones can dramatically impact biological activity, sometimes leading to enhanced potency or a change in the pharmacological profile. The synthesis of such oxidized analogs of this compound would typically involve controlled oxidation of the parent compound using reagents such as m-chloroperoxybenzoic acid (mCPBA).
Furthermore, replacement of the sulfur atom with other linkers, such as an oxygen atom (ether) or a methylene (B1212753) group (carbon linkage), would provide valuable SAR information regarding the role of the heteroatom in the linker. However, specific studies detailing these modifications for this compound are not currently available.
Stereochemical Effects on Molecular Recognition and Interactions (Theoretical or In Vitro)
The azetidine ring in this compound contains a stereocenter at the 3-position. Consequently, the compound can exist as two enantiomers, (R)-2-(azetidin-3-ylsulfanyl)pyridine and (S)-2-(azetidin-3-ylsulfanyl)pyridine. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles due to stereospecific interactions with chiral biological macromolecules like receptors and enzymes.
A thorough investigation of the stereochemical effects would involve the synthesis of the individual enantiomers and their separate evaluation in biological assays. This would allow for the determination of the eutomer (the more active enantiomer) and the eudismic ratio (the ratio of the activities of the enantiomers). Computational modeling and docking studies could also provide theoretical insights into the preferred binding modes of each enantiomer within a given protein target. At present, there is a lack of published data on the stereospecific synthesis and differential biological activity of the enantiomers of this compound.
Conformational Preferences and Their Influence on Molecular Interactions
The flexibility of the thioether linkage in this compound allows for a range of conformational possibilities. The relative orientation of the azetidine and pyridine rings can be critical for binding to a biological target. Conformational analysis, through both computational methods (e.g., molecular mechanics, density functional theory) and experimental techniques (e.g., NMR spectroscopy), can provide insights into the low-energy conformations of the molecule.
Understanding the preferred conformations is essential for designing analogs with constrained geometries that might lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. For example, the introduction of bulky substituents on either the azetidine or pyridine ring could influence the conformational equilibrium. However, specific studies on the conformational preferences of this compound and its derivatives are not yet reported in the scientific literature.
Applications in Advanced Chemical Research and Material Science Excluding Clinical/human Data
2-(Azetidin-3-ylsulfanyl)pyridine as a Building Block in Complex Molecule Synthesis
The presence of multiple reactive sites within this compound, including the nucleophilic nitrogen of the azetidine (B1206935), the pyridine (B92270) nitrogen, and the potential for reactions at the sulfur atom, provides a platform for the construction of more elaborate chemical architectures.
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science due to the unique properties these rigid, planar structures can impart. rsc.org While specific examples of this compound in the direct synthesis of fused systems are not extensively documented, the reactivity of its constituent moieties suggests its potential utility. For instance, the pyridine ring can be a precursor to various fused systems through annulation strategies. rsc.org Cyclization reactions involving the azetidine or thioether groups could also be envisioned to create novel fused structures. Research on related pyridine derivatives has demonstrated the feasibility of constructing fused systems like furo[2,3-b]pyridines and pyrazolo[3,4-b]pyridines through various synthetic routes. acs.org For example, tandem reactions involving heterocyclic azides have been shown to be a viable route to complex heterocyclic systems. beilstein-journals.org
Macrocycles are of great interest due to their conformational pre-organization and ability to bind to biological targets with high affinity and selectivity. nih.gov The incorporation of the this compound unit into a macrocyclic framework could impart unique conformational constraints and binding properties. The azetidine moiety, in particular, can act as a turn-inducing element, facilitating the efficient cyclization of peptide macrocycles. nih.gov Furthermore, the pyridine unit is a common component of macrocyclic ligands, often used in the templated synthesis of large ring systems. acs.org Research on a semi-rigid dinucleating macrocycle containing a 2,6-bis(thiomethyl)pyridine unit highlights the utility of pyridine-thioether motifs in constructing complex macrocyclic architectures. researchgate.net
A hypothetical approach to incorporating this compound into a macrocycle could involve a peptide coupling reaction, as illustrated in the following table.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Macrocyclic Product |
| This compound | Dicarboxylic acid | Amide bond formation | A macrocycle containing a pyridine-thioether-azetidine-amide linkage |
| A linear peptide containing this compound | Cyclization reagent | Intramolecular cyclization | A macrocyclic peptide with an embedded pyridine-thioether-azetidine unit |
Potential as a Ligand in Catalysis (e.g., Transition Metal Catalysis)
The pyridine nitrogen and the sulfur atom of the thioether in this compound can act as donor atoms, allowing the molecule to function as a bidentate ligand for transition metals. The azetidine ring can also play a role in the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity.
The presence of a chiral center in 3-substituted azetidines makes this compound a promising candidate for use as a chiral ligand in asymmetric catalysis. Chiral pyridine-containing ligands are widely used in a variety of metal-catalyzed asymmetric reactions. acs.org For instance, new chiral pyridine-containing oxazoline (B21484) derivatives have been synthesized and characterized for their potential in asymmetric catalysis. beilstein-journals.org The rigid conformation of the azetidine ring can create a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic transformations. Iridium catalysts bearing bicyclic pyridine-phosphinite ligands have demonstrated success in the asymmetric hydrogenation of olefins and furan (B31954) derivatives. nih.gov
Pyridine and thioether-containing ligands have been investigated for their roles in photocatalytic and electrocatalytic processes. Nickel complexes with pyridine-thiolate ligands have been shown to be active catalysts for the light-driven production of hydrogen from aqueous solutions. acs.org In these systems, the pyridine nitrogen plays a key role in the catalytic cycle. acs.org Furthermore, the photoreduction of gold(III) complexes with thioether ligands has been studied, with applications in homogeneous gold catalysis. nih.gov
In the realm of electrocatalysis, nickel(II) complexes with redox-active di(imino)pyridine ligands have been used for the electrocatalytic reduction of nitrite (B80452) to ammonium (B1175870) ion. rsc.org While direct studies on this compound in these applications are yet to be reported, the combination of a pyridine ring and a thioether suggests its potential to form catalytically active complexes for both photocatalytic and electrocatalytic transformations.
| Catalytic Application | Potential Metal Complex | Relevant Research Findings |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex with this compound | Pyridine-phosphinite ligands have shown high efficiency in asymmetric hydrogenation. nih.gov |
| Photocatalytic Hydrogen Production | Nickel complex with this compound | Nickel pyridinethiolate complexes are effective photocatalysts for H2 generation. acs.org |
| Electrocatalytic CO2 Reduction | Rhenium or Ruthenium complex with this compound | Pyridine-containing ligands are known to facilitate the electrocatalytic reduction of CO2. |
Use as a Chemical Probe or Reporter Molecule in Biochemical Systems (In Vitro Studies)
Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes in vitro. The pyridine moiety is a component of many fluorescent dyes. For instance, a flavonol-based fluorescent probe containing a 3,5-dinitropyridin-2-yl group has been developed for the detection of hydrogen sulfide (B99878). nih.gov Similarly, pyrano[3,2-c]julolidin-2-ones are a class of fluorescent probes used for the ratiometric detection of mercury ions in living cells. rsc.org
The this compound scaffold could potentially be elaborated into a fluorescent probe. The pyridine ring can be part of the fluorophore, and the azetidine and thioether groups could be functionalized to introduce targeting moieties or recognition sites for specific analytes. For example, an imidazo[1,5-a]pyridine (B1214698) benzopyrylium-based fluorescent probe has been developed for monitoring sulfur dioxide in mitochondria. nih.gov While there are no current reports of this compound itself being used as a chemical probe, its structural features suggest that it could serve as a valuable platform for the design of new probes for in vitro biochemical studies.
Integration into Advanced Materials Research (e.g., Polymer Chemistry, Supramolecular Chemistry)
The molecular architecture of this compound, featuring a pyridine ring linked to an azetidine moiety via a sulfanyl (B85325) group, presents a compelling candidate for advanced materials research. The pyridine unit offers a well-established site for metal coordination and hydrogen bonding. The strained four-membered azetidine ring introduces conformational rigidity and a secondary amine group, which can also participate in hydrogen bonding interactions. The sulfur linkage provides a flexible yet stable connection between these two key functional components.
This combination of a coordinating aromatic ring and a hydrogen-bonding saturated heterocycle suggests its utility as a versatile ligand or monomer in the construction of novel materials. Its application could span from the creation of sophisticated coordination polymers to the development of functional small molecules for supramolecular assemblies.
Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. The driving forces behind this phenomenon are non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. The structure of this compound is inherently suited for participating in such interactions.
The nitrogen atom of the pyridine ring is a classic Lewis base, capable of coordinating with a wide array of metal ions. This makes the compound a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). alfa-chemistry.com The geometry of the resulting material would be dictated by the coordination preference of the metal center and the steric and electronic profile of the ligand. For instance, pyridine-2,3-dicarboxylic acid has been successfully used to synthesize one-dimensional bismuth(III) and manganese(III) coordination polymers. nih.govijcm.ir These studies demonstrate how the pyridine motif can be effectively utilized to create extended, ordered structures with interesting properties. By analogy, this compound could be employed to generate novel supramolecular architectures with potentially unique topologies and functions.
Furthermore, the azetidine ring's secondary amine (NH) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine can act as a hydrogen bond acceptor. This dual capacity for hydrogen bonding could facilitate the self-assembly of the molecule into higher-order structures even in the absence of metal ions. Such interactions are crucial in the formation of various supramolecular assemblies, including gels, liquid crystals, and other soft materials. The interplay between metal coordination and hydrogen bonding could lead to the formation of highly complex and functional multi-dimensional networks.
The development of new functional materials is contingent on the rational design of molecular components that can impart specific properties to the bulk material. Pyridine-containing materials have found applications in various domains, including as luminescent materials and catalysts.
The incorporation of this compound into material frameworks could lead to novel functional properties. For example, coordination polymers and MOFs constructed from pyridine-based ligands are known to exhibit photoluminescence. nih.gov The emission properties of such materials are often dependent on the nature of the ligand and the metal center. Research on a silver(I) complex with 2′,6′-difluoro-2,3′-bipyridine has shown strong blue emission, suggesting its potential use in organic light-emitting diodes (OLEDs). nih.gov Similarly, a study on 2,6-bis(1-azaazulen-2-yl)pyridine revealed strong emission in acidic media. sciencepublishinggroup.comresearchgate.net It is therefore plausible that metal complexes of this compound could also exhibit interesting photophysical properties, making them candidates for new optical or sensing materials.
While the exploration of this compound in materials science is still in its early stages, its structural attributes strongly suggest a promising future. The following table provides examples of coordination polymers based on other pyridine derivatives, illustrating the types of structures and properties that could potentially be achieved with the subject compound.
| Compound/Ligand | Metal Ion | Resulting Structure | Notable Property | Reference |
| Pyridine-2,3-dicarboxylic acid | Bi(III) | 1D coordination polymer | Photoluminescence | nih.gov |
| Pyridine-2,3-dicarboxylic acid & 4,4'-bipyridine | Mn(III) | 1D coordination polymer | Supramolecular structure stabilized by non-covalent interactions | ijcm.ir |
| 2′,6′-difluoro-2,3′-bipyridine | Ag(I) | Distorted trigonal-planar complex | Strong blue emission | nih.gov |
| 2,6-bis(1-azaazulen-2-yl)pyridine | - | Pincer-type ligand | Enhanced emission upon protonation | sciencepublishinggroup.comresearchgate.net |
This table highlights the versatility of the pyridine scaffold in constructing a variety of functional materials. Future research into this compound will likely uncover its own unique contributions to this exciting and evolving field.
Emerging Research Trends and Future Prospects for 2 Azetidin 3 Ylsulfanyl Pyridine
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like 2-(Azetidin-3-ylsulfanyl)pyridine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for high-throughput library generation.
Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, is particularly well-suited for handling the strained azetidine (B1206935) ring. nih.govresearchgate.net The precise control over temperature, pressure, and reaction time in a flow system can minimize the formation of byproducts and improve yields. For instance, the generation and subsequent functionalization of lithiated azetidine intermediates, which can be challenging in batch, are more safely and efficiently managed in a continuous flow setup. nih.gov Researchers have demonstrated the utility of flow processes for the synthesis of various substituted azetidines and pyridines, laying the groundwork for its application to the target compound. nih.govmdpi.com An automated platform could integrate the synthesis of the azetidine and pyridine (B92270) precursors, the key thiol-pyridine coupling reaction, and subsequent purification steps into a seamless, end-to-end process. uclm.es
Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives
| Feature | Batch Synthesis | Flow Synthesis | Potential Impact |
| Safety | Handling of potentially unstable intermediates in large volumes. | Small reaction volumes at any given time, better heat dissipation. | Reduced risk when working with strained rings or energetic reagents. |
| Reaction Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | Higher yields, improved selectivity, and fewer byproducts. |
| Scalability | Scaling up often requires significant re-optimization. | Scaling up by running the system for a longer duration. | More straightforward transition from laboratory to pilot scale. |
| Automation | Labor-intensive, with multiple manual transfers. | Amenable to full automation and integration with purification. | Enables high-throughput synthesis of derivative libraries. uclm.es |
Application of Machine Learning in Derivative Design and Synthesis Prediction
Machine learning (ML) is revolutionizing drug discovery and materials science by enabling the rapid, in-silico screening and design of novel molecules. nih.govresearchgate.net For the this compound core, ML algorithms can be employed to explore its vast chemical space and prioritize the synthesis of derivatives with the highest probability of desired activity.
By training on datasets of known bioactive molecules, ML models can learn the complex relationships between chemical structure and biological function. acs.org These models can then predict the activity of virtual derivatives of this compound against various targets, such as protein kinases or receptors. acs.org This predictive power allows researchers to focus their synthetic efforts on a smaller, more promising set of compounds. Furthermore, ML is being used to predict the outcomes of chemical reactions, potentially accelerating the development of efficient synthetic routes for novel derivatives. researchgate.net As these predictive tools become more accurate, they will be invaluable for designing libraries of compounds with optimized properties. nih.gov
Table 2: Illustrative Application of Machine Learning in Derivative Design
| Derivative of this compound | Molecular Descriptors (Input) | Predicted Property (Output) | Synthetic Priority |
| R1=H, R2=H (Parent Compound) | Mol. Weight, LogP, H-bond donors/acceptors, etc. | Predicted Kinase A IC50: 500 nM | Baseline |
| R1=F, R2=H | Mol. Weight, LogP, H-bond donors/acceptors, etc. | Predicted Kinase A IC50: 50 nM | High |
| R1=H, R2=OMe | Mol. Weight, LogP, H-bond donors/acceptors, etc. | Predicted Kinase A IC50: 2 µM | Low |
| R1=Cl, R2=Me | Mol. Weight, LogP, H-bond donors/acceptors, etc. | Predicted Kinase A IC50: 75 nM | High |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for this purpose. For the synthesis of this compound, methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can provide a continuous stream of data from within the reactor.
These process analytical technologies (PAT) can track the consumption of reactants and the formation of products in real time, enabling precise determination of reaction endpoints and the identification of transient intermediates. For sulfur-containing heterocycles, specific vibrational modes associated with C-S or S-H bonds can be monitored to follow the progress of the key coupling reaction. researchgate.netnih.gov This level of process understanding is crucial for optimizing reaction conditions to maximize yield and purity, and it is a key component in the development of robust and reproducible automated synthesis protocols.
Theoretical Exploration of Novel Reactivities and Transformation Pathways
Computational chemistry provides a powerful lens through which to explore the fundamental properties and potential reactivity of molecules. For this compound, theoretical methods like density functional theory (DFT) can illuminate its electronic structure, conformational preferences, and the energetic barriers of potential transformation pathways.
Azetidines are known for their significant ring strain, which dictates much of their reactivity. rsc.orgresearchgate.net Theoretical calculations can quantify this strain and predict how it might be harnessed in novel, strain-release reactions to build more complex molecular architectures. rsc.org For example, computational studies could explore the feasibility of various C-H functionalization reactions on the azetidine ring or predict the regioselectivity of additions to the pyridine ring. By simulating reaction mechanisms, researchers can gain insights that are difficult to obtain experimentally, guiding the design of new synthetic methods and the discovery of unexpected chemical transformations.
Exploration of New Chemical Space Based on the this compound Core
The concept of "chemical space" encompasses all possible molecules. A key goal in medicinal chemistry and materials science is to explore new regions of this space to find molecules with novel properties. nih.govnih.govbath.ac.uk The this compound scaffold, with its combination of a strained saturated heterocycle and an aromatic heterocycle, represents a unique starting point for such exploration. researchgate.net
Systematic modification of this core structure allows for the creation of libraries of novel compounds. These modifications can include:
Substitution on the azetidine ring: Introducing substituents at the 1, 2, or 4-positions to probe interactions in three-dimensional space.
Substitution on the pyridine ring: Altering the electronic properties and substitution pattern of the aromatic system.
Modification of the sulfide (B99878) linker: Oxidizing the sulfide to a sulfoxide (B87167) or sulfone, or changing the linker length.
By generating and screening these libraries, researchers can map out structure-activity relationships (SAR) and discover derivatives with enhanced potency, selectivity, or improved physicochemical properties. This exploration is fundamental to unlocking the full potential of the this compound scaffold in various applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
